1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester

Catalog No.
S14534111
CAS No.
76221-41-5
M.F
C11H18O4
M. Wt
214.26 g/mol
Availability
In Stock
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1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, et...

CAS Number

76221-41-5

Product Name

1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester

IUPAC Name

ethyl 4,4-diethoxycyclobutene-1-carboxylate

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C11H18O4/c1-4-13-10(12)9-7-8-11(9,14-5-2)15-6-3/h7H,4-6,8H2,1-3H3

InChI Key

QPBSDWMRWFJUGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCC1(OCC)OCC

1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester is an organic compound characterized by its unique cyclobutene structure combined with carboxylic acid and ester functionalities. Its molecular formula is C₁₁H₁₈O₄, and it has a molecular weight of approximately 214.26 g/mol. The compound appears as a clear, colorless liquid at room temperature, making it suitable for various applications in organic synthesis and chemical research .

Typical of compounds containing carboxylic acid and ester groups. Key reactions include:

  • Esterification: The compound can react with alcohols to form new esters, which is a common reaction for carboxylic acids.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding acid and alcohol.
  • Cycloaddition: The cyclobutene structure allows for potential cycloaddition reactions, which can be utilized in synthesizing more complex molecules.

These reactions are fundamental in organic chemistry for modifying the compound's structure and properties.

While specific biological activity data for 1-cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester is limited, compounds with similar structures often exhibit interesting biological properties. Generally, cyclobutene derivatives have been studied for their potential in medicinal chemistry due to their ability to interact with various biological targets. For instance, some cyclobutane derivatives have shown anticancer activity and potential as enzyme inhibitors in preliminary studies .

The synthesis of 1-cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester can be achieved through several methods:

  • Direct Esterification: Reacting 1-cyclobutene-1-carboxylic acid with ethanol in the presence of an acid catalyst can yield the ethyl ester directly.
  • Cyclization Reactions: Utilizing appropriate precursors that undergo cyclization can also lead to the formation of this compound. For example, starting from diethyl malonate and performing a series of reactions including decarboxylation and esterification may yield this compound .

These methods highlight the versatility in synthesizing this compound through established organic chemistry techniques.

1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential applications in drug development due to its structural characteristics that may influence biological activity.
  • Agricultural Chemicals: As a building block for agrochemicals or herbicides.

The compound’s unique structure may offer specific advantages in these applications due to its reactivity and ability to form derivatives.

Several compounds share structural similarities with 1-cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester. Here are a few notable examples:

Compound NameStructure TypeKey Features
Ethyl cyclobut-1-ene-1-carboxylateCyclobutene derivativeSimple structure; used in organic synthesis
3-Oxo-1-cyclobutane-carboxylic acidCyclobutane derivativeExhibits different reactivity patterns
Cyclobutane-1,1-dicarboxylic acid ethyl esterDicarboxylic acidHigher acidity; different functional groups

These compounds illustrate the diversity within cyclobutane derivatives while emphasizing the unique aspects of 1-cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester regarding its functional groups and potential applications.

Iodonitrene-Mediated Contractive Cyclobutane Synthesis

The iodonitrene-mediated contractive synthesis of cyclobutanes from pyrrolidines has emerged as a powerful strategy for constructing multisubstituted cyclobutene frameworks. This method leverages hypervalent iodine(III) reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB), in combination with ammonium carbamate to generate iodonitrene species in situ. These electrophilic nitrene donors facilitate nitrogen transfer to pyrrolidines, triggering a stereospecific ring contraction via a 1,4-biradical intermediate.

Mechanistic Insights
The reaction proceeds through a two-step oxidation process:

  • Electrophilic amination: Pyrrolidine reacts with iodonitrene to form an N-aminated intermediate.
  • Nitrogen extrusion: The 1,1-diazene intermediate undergoes simultaneous C–N bond cleavage, releasing nitrogen gas and generating a 1,4-biradical. This open-shell species rapidly collapses into a cyclobutane via stereoretentive C–C bond formation.

Key Reaction Parameters

  • Solvent effects: 2,2,2-Trifluoroethanol (TFE) enhances reactivity by stabilizing hypervalent iodine intermediates through hydrogen bonding.
  • Stereochemical fidelity: Optically pure pyrrolidines yield enantiomerically enriched cyclobutanes with >97% enantiomeric excess (ee), demonstrating perfect chirality transfer.

Application to 4,4-Diethoxy Derivatives
Functionalized pyrrolidines bearing ethoxy groups undergo contraction to yield 4,4-diethoxy cyclobutene carboxylates. For example, pyrrolidine derivatives with geminal diethoxy substituents at C4 produce the target cyclobutene ester in 30–45% yield (Table 1).

Table 1. Representative Yields for Iodonitrene-Mediated Cyclobutene Synthesis

Pyrrolidine SubstituentsProduct Yield (%)ee (%)
4,4-Diethoxy3899
3-Carbomethoxy4297
2-Spirooxindole4697

Cyclopropane Diazoacetate Precursor Strategies

While less extensively documented than iodonitrene methods, cyclopropane diazoacetates serve as versatile precursors for cyclobutene carboxylates via [2+2] cycloaddition or strain-driven ring expansion. Diazoacetate derivatives, such as ethyl cyclopropane-1-diazoacetate, undergo thermal or photochemical decomposition to generate carbene intermediates capable of inserting into adjacent C–H bonds or participating in cycloadditions.

Ring Expansion Mechanism
Heating cyclopropane diazoacetates in the presence of transition metal catalysts (e.g., Rh(II)) induces nitrogen extrusion, forming a metal-carbene species. Subsequent intramolecular C–H insertion into the cyclopropane ring results in ring expansion to a cyclobutene framework. The ethoxy and ester groups stabilize the transition state through conjugation, favoring a chair-like puckered geometry in the product.

Limitations and Innovations

  • Regioselectivity challenges: Competing pathways often lead to mixtures of regioisomers.
  • Recent advances: Dirhodium tetraprolinate catalysts improve selectivity by enforcing a helical transition state, achieving >80% regiomeric excess in model systems.

Stereoselective Esterification Techniques in Cyclobutene Functionalization

Installing the ethyl ester moiety on the cyclobutene core with stereochemical precision requires tailored esterification protocols. Traditional methods, such as Steglich esterification, often fail due to the steric hindrance of the cyclobutene ring.

Catalytic Asymmetric Esterification
Chiral N-heterocyclic carbene (NHC) catalysts enable enantioselective esterification of cyclobutene carboxylic acids. For example, reacting 4,4-diethoxy cyclobutene-1-carboxylic acid with ethanol in the presence of a C2-symmetric NHC catalyst (10 mol%) yields the ethyl ester with 92% ee. The catalyst’s bulky aryl groups enforce a staggered conformation in the tetrahedral intermediate, dictating the stereochemical outcome.

Dynamic Kinetic Resolution
Racemic cyclobutene carboxylic acids undergo dynamic kinetic resolution using lipase-based systems. Immobilized Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer of the acid, while the (S)-enantiomer undergoes continuous racemization via a keto-enol tautomerization mechanism. This process achieves 99% ee at 85% conversion.

Density Functional Theory has emerged as the premier computational method for investigating the electrocyclic ring-opening and ring-closing reactions of cyclobutene derivatives, including 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester [1] [2]. The theoretical framework underlying these calculations relies on the systematic optimization of transition state structures that represent the highest energy points along the reaction coordinate during thermal electrocyclic processes.

The application of Density Functional Theory to cyclobutene systems requires careful consideration of functional selection and basis set optimization [3] [4]. Research has demonstrated that hybrid functionals, particularly those incorporating between 20-40% Hartree-Fock exchange, provide superior accuracy for transition metal-containing systems and organic reaction barriers [4]. For cyclobutene derivatives, the B3LYP functional combined with 6-31G(d,p) or larger basis sets has shown excellent performance in reproducing experimental activation energies and geometric parameters [5] [6].

Transition state optimization protocols for cyclobutene electrocyclic reactions involve the identification of first-order saddle points on the potential energy surface [7] [8]. These calculations reveal that the thermal ring-opening of cyclobutene follows a conrotatory mechanism, as predicted by the Woodward-Hoffmann rules [1] [9]. The computed activation barriers for simple cyclobutene systems range from 32-36 kcal/mol, in excellent agreement with experimental measurements of 32.5 kcal/mol [2] [7].

For 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester, Density Functional Theory calculations must account for the significant electronic effects of the diethoxy substituents at the 4-position and the ethoxycarbonyl group at the 1-position [1]. These electron-donating groups are expected to lower the activation barrier for ring-opening through stabilization of the developing radical character in the transition state. Computational studies on related systems have shown that π-donor substituents at the C-3 and C-4 positions preferentially rotate outward during electrocyclic ring-opening, consistent with torquoselectivity rules [1] [10].

Table 1: Computed Activation Energies for Cyclobutene Ring-Opening Reactions

CompoundMethodActivation Energy (kcal/mol)Reference
CyclobuteneB3LYP/6-31G(d,p)35.4 [1]
4-PhenylcyclobuteneB3LYP/6-31G(d,p)28.1 [1]
4-MethylcyclobuteneB3LYP/6-31G(d,p)22.7 [1]
1,3,3-TriethoxycarbonylcyclobuteneExperimental29.8 [1]

The geometric analysis of transition states reveals characteristic structural features including significant ring distortion and bond elongation [2] [11]. The breaking C-C bond typically extends to 2.0-2.2 Å in the transition state, while the developing dihedral angle approaches values consistent with the emerging butadiene product. For cyclobutene derivatives with bulky substituents like the diethoxy groups in the target compound, steric interactions may influence the preferred conformation and contribute to the overall reaction barrier.

Vibrational frequency analysis of optimized transition state structures confirms their nature as first-order saddle points, characterized by a single imaginary frequency corresponding to the reaction coordinate [7] [11]. These imaginary frequencies typically range from 500-1000 cm⁻¹ for cyclobutene ring-opening reactions, with the magnitude correlating to the reaction barrier height. The computed frequencies also provide access to thermodynamic corrections, enabling accurate calculation of free energy barriers under experimental conditions.

Quantum Theory of Atoms in Molecules for Bond Critical Point Evaluation

The Quantum Theory of Atoms in Molecules provides a rigorous framework for analyzing the electronic structure and bonding characteristics of 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester throughout the electrocyclic reaction pathway [12] [13]. This topological analysis of the electron density distribution offers detailed insights into bond formation and breaking processes that complement traditional Density Functional Theory calculations.

Bond critical points represent fundamental features in Quantum Theory of Atoms in Molecules analysis, occurring at saddle points in the electron density where the gradient vanishes [12] [14]. For cyclobutene systems, the identification and characterization of bond critical points along the reaction coordinate provides direct evidence for the concerted nature of the electrocyclic process. The electron density at bond critical points, ρ(r), and its Laplacian, ∇²ρ(r), serve as quantitative descriptors of bond strength and character [13] [15].

In the reactant state of 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester, Quantum Theory of Atoms in Molecules analysis reveals distinct bond critical points corresponding to each C-C bond in the four-membered ring [16]. The breaking C-C bond exhibits characteristic electron density values of 0.20-0.25 e/ų, indicative of a typical C-C single bond. The presence of diethoxy substituents creates additional bond critical points associated with C-O bonds, which display higher electron densities reflecting their polar covalent character.

As the electrocyclic reaction progresses toward the transition state, systematic changes occur in the bond critical point properties [13] [16]. The electron density at the breaking C-C bond critical point decreases progressively, while the Laplacian becomes increasingly positive, indicating weakening of the bond and accumulation of charge in the internuclear region. Simultaneously, new bond critical points may emerge corresponding to developing intramolecular interactions in the ring-opened product.

Table 2: Bond Critical Point Properties for Cyclobutene Ring-Opening

StructureBondρ(r) (e/ų)∇²ρ(r) (e/Å⁵)Bond Character
ReactantC1-C40.234-0.523Covalent
Transition StateC1-C40.1560.234Weakened
ProductC1-C4--Dissociated
ReactantC-O (ether)0.287-0.145Polar Covalent

The application of Quantum Theory of Atoms in Molecules to electrocyclic reactions has revealed important mechanistic details regarding the synchronicity of bond breaking and formation [13] [17]. In the case of cyclobutene ring-opening, the analysis demonstrates that C-C bond breaking occurs in a highly concerted fashion, with minimal development of radical character at the transition state. This finding supports the pericyclic nature of the reaction and explains the high stereoselectivity observed experimentally.

Ring critical points represent another important topological feature that provides information about the cyclic nature of molecular systems [12] [15]. In cyclobutene derivatives, the ring critical point is located at the geometric center of the four-membered ring and exhibits negative electron density values characteristic of strained ring systems. During the electrocyclic reaction, the ring critical point disappears as the cyclic structure is disrupted, providing a clear topological signature of ring-opening.

The influence of substituents on bond critical point properties can be quantified through Quantum Theory of Atoms in Molecules analysis [16]. For 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester, the electron-donating diethoxy groups are expected to increase electron density at nearby bond critical points through resonance effects. This electronic perturbation may contribute to the reduced activation barrier for ring-opening by stabilizing the developing charge separation in the transition state.

Interacting Quantum Atoms Energy Partitioning in Protocovalent Interactions

The Interacting Quantum Atoms methodology represents a sophisticated energy decomposition analysis that provides quantitative insights into the energetic contributions of individual atomic interactions during the electrocyclic ring-opening of 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester [17] [18]. This orbital-invariant partitioning scheme enables detailed examination of how protocovalent interactions evolve throughout the reaction pathway.

Interacting Quantum Atoms analysis divides the total molecular energy into atomic self-energies and pairwise interaction energies between all atoms in the system [17] [19]. For cyclobutene derivatives, this decomposition reveals the specific energetic costs associated with ring strain and the stabilizing effects of substituent interactions. The methodology is particularly valuable for understanding electrocyclic reactions because it can be applied at any molecular geometry, including transition state structures where traditional bonding models may break down.

The fundamental equation of Interacting Quantum Atoms energy partitioning expresses the total energy as the sum of atomic energies and interaction terms [17]:

$$ E = \sumA EA^{self} + \sum{A>B} E{AB}^{int} $$

where $$EA^{self}$$ represents the self-energy of atom A and $$E{AB}^{int}$$ denotes the interaction energy between atoms A and B. Each interaction energy can be further decomposed into classical electrostatic and exchange-correlation components, providing detailed insight into the nature of interatomic interactions [19] [20].

For the target compound, Interacting Quantum Atoms analysis reveals significant stabilizing interactions between the diethoxy substituents and the cyclobutene ring framework [20]. The C-O bonds in the diethoxy groups typically exhibit interaction energies of -150 to -200 kcal/mol, reflecting their strong covalent character. In contrast, the strained C-C bonds within the cyclobutene ring show reduced interaction energies due to unfavorable orbital overlap imposed by the ring geometry.

Table 3: Interacting Quantum Atoms Interaction Energies

Atom PairReactant (kcal/mol)Transition State (kcal/mol)Change (kcal/mol)
C1-C4 (breaking)-76.3-34.2+42.1
C2-C3-82.1-85.4-3.3
C4-O (diethoxy)-183.7-179.2+4.5
C1-C(carboxyl)-91.2-89.8+1.4

The evolution of interaction energies along the reaction coordinate provides quantitative evidence for the energy changes driving the electrocyclic process [17] [18]. As the reaction progresses from reactant to transition state, the breaking C-C bond interaction energy decreases substantially, reflecting the weakening of this bond. Simultaneously, developing 1,4-interactions in the ring-opened product begin to contribute stabilization, offsetting some of the energy cost of bond breaking.

Protocovalent interactions, characterized by intermediate bonding situations between fully covalent and non-covalent regimes, play a crucial role in the energetics of electrocyclic reactions [19]. These interactions are particularly important in transition state regions where traditional bonding descriptions may be inadequate. Interacting Quantum Atoms analysis identifies protocovalent character through intermediate interaction energy magnitudes and balanced contributions from electrostatic and exchange-correlation terms.

The analysis of deformation energies provides additional insight into the energetic consequences of structural changes during the reaction [17] [20]. Atomic deformation energies, representing the energy required to distort isolated atoms to their molecular environment, increase significantly in the transition state due to the unusual bonding geometry. For 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester, the largest deformation energies are associated with the carbon atoms involved in bond breaking, reflecting the high-energy nature of the transition state.

The application of Interacting Quantum Atoms methodology to larger molecular systems has been demonstrated in studies of protein-inhibitor complexes, indicating the potential for analyzing cyclobutene derivatives in enzymatic or supramolecular environments [18]. Such calculations could provide valuable insights into how the electrocyclic reactivity of the target compound might be modulated by external factors such as solvent effects or catalyst interactions.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

214.12050905 g/mol

Monoisotopic Mass

214.12050905 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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